![molecular formula C15H15NO2S B2589934 N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide CAS No. 895920-82-8](/img/structure/B2589934.png)
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two methyl groups at the 4 and 5 positions. The 3 position of the thiophene ring is connected to a carboxamide group, which in turn is connected to a 3-acetylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, and the 3-acetylphenyl group . These groups could potentially participate in various chemical reactions depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially make the compound aromatic and relatively stable .
Scientific Research Applications
Structural Analysis and Molecular Geometry Optimization
Crystalline organic compounds like N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide are pivotal in structural analysis and molecular geometry optimizations. One study detailed the structural analysis of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, highlighting its crystallization in the monoclinic system and packing primarily controlled by N–H•••O and C–H•••O hydrogen bond interactions. Molecular geometry optimizations conducted using the DFT method at the B3LYP/6-31G+(d,p) level of theory emphasized the significance of these compounds in theoretical studies and their alignment with experimental spectra (Polo-Cuadrado et al., 2021).
Synthesis of Derivatives and Anticancer Activity
Compounds structurally related to N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide have been central in the synthesis of derivatives with potential anticancer activity. For instance, derivatives of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide were synthesized and showed good inhibitory activity against various cell lines, particularly those products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Synthesis and Characterization in Drug Design
These compounds also play a crucial role in drug design, where their synthesis and characterization are essential steps. A study synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and conducted biological evaluation and molecular docking studies, indicating their potential in the medical field (Talupur et al., 2021).
Crystal Structure and Hirshfeld Surface Analysis
The detailed study of the crystal structure and Hirshfeld surface analysis of compounds like N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide provides deep insights into their intermolecular interactions, stability, and potential applications in various scientific fields, as demonstrated in a study on a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide (Prabhuswamy et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDUJNJCRFCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |
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